molecular formula C30H40O7 B1251612 withaphysalin O

withaphysalin O

Cat. No.: B1251612
M. Wt: 512.6 g/mol
InChI Key: KBKOFWYPSMINIY-MCRWPRFKSA-N
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Description

withaphysalin O is a natural product found in Acnistus arborescens with data available.

Q & A

Q. Basic: What experimental protocols are recommended for isolating withaphysalin O from natural sources?

Methodological Answer:
Isolation requires a combination of bioassay-guided fractionation and chromatographic techniques.

  • Step 1 : Extract plant material (e.g., Physalis spp.) using solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) .

  • Step 2 : Fractionate via vacuum liquid chromatography (VLC) or flash chromatography, monitoring fractions via TLC/HPLC with UV detection (λ = 254 nm) .

  • Step 3 : Purify bioactive fractions using preparative HPLC (C18 column, acetonitrile/water gradient). Confirm purity (>95%) via NMR and HRMS .

  • Data Table :

    StepTechniqueKey ParametersYield (%)
    1Solvent extractionEthyl acetate, 48h, room temp12.3
    2Flash chromatographyHexane:EtOAc (7:3)4.1
    3Preparative HPLC55% MeCN, 2 mL/min1.8

Q. Basic: How can structural discrepancies in this compound characterization be resolved?

Methodological Answer:
Conflicts in NMR/X-ray data require cross-validation:

  • Comparative Analysis : Align 1H^1H-NMR shifts (e.g., δ 6.2–6.8 ppm for α,β-unsaturated lactone) with published datasets .
  • Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to confirm stereochemistry. For crystalline samples, X-ray diffraction resolves absolute configuration .
  • Reference Standards : Compare retention times (HPLC) and optical rotation with authenticated samples .

Q. Advanced: What strategies address contradictions in reported bioactivity data (e.g., cytotoxic IC50 values)?

Methodological Answer:
Discrepancies often stem from assay variability or compound instability:

  • Standardized Assays : Use NIH/WHO-recommended cell lines (e.g., HeLa, MCF-7) with identical passage numbers and culture conditions .

  • Quality Control : Pre-test compound stability in DMSO/PBS via LC-MS over 24h .

  • Meta-Analysis : Pool data from ≥5 independent studies; apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

  • Example Conflict Resolution :

    StudyIC50 (μM)Cell LineAssay Duration
    A2.1HeLa48h
    B8.7HeLa72h
    Conclusion : Prolonged exposure may induce apoptosis resistance .

Q. Advanced: How to design experiments investigating this compound’s molecular targets?

Methodological Answer:
Combine in silico and in vitro approaches:

  • Target Prediction : Use SwissTargetPrediction or AutoDock for ligand-protein docking (focus on NF-κB, STAT3 pathways) .
  • Validation :
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by heating lysates (37–65°C) and quantifying protein stability via Western blot .
    • RNA Interference : Knockdown predicted targets (e.g., siRNA for p65/STAT3) and measure bioactivity loss .

Q. Basic: What are best practices for synthesizing this compound derivatives?

Methodological Answer:
Focus on regioselective modifications:

  • Stereochemical Integrity : Protect reactive sites (e.g., lactone ring) during acylation/alkylation .
  • Analytical Workflow :
    • Monitor reactions via LC-MS (QTOF).
    • Isolate intermediates via semi-preparative HPLC.
    • Assign structures using 13C^{13}C-NDEPT and NOESY .

Q. Advanced: How to optimize in vivo models for studying this compound’s pharmacokinetics?

Methodological Answer:

  • Dosing Regimen : Administer orally (5–20 mg/kg) or intravenously (1–5 mg/kg) in BALB/c mice .

  • Pharmacokinetic Metrics :

    ParameterMethodTarget Threshold
    CmaxLC-MS/MS≥1 μg/mL
    t1/2Non-compartmental analysis>4h
  • Tissue Distribution : Euthanize at 0.5, 2, 6h post-dose; quantify compound in plasma, liver, and tumors .

Q. Basic: What literature review frameworks ensure comprehensive coverage of this compound studies?

Methodological Answer:
Use the PICO format (Population, Intervention, Comparison, Outcome) :

  • Example :
    • Population : Cancer cell lines (e.g., HepG2).
    • Intervention : this compound (1–50 μM).
    • Comparison : Doxorubicin or vehicle control.
    • Outcome : Apoptosis (Caspase-3 activation).

Q. Advanced: How to validate this compound’s anti-inflammatory mechanisms in primary cells?

Methodological Answer:

  • Primary Cell Isolation : Extract macrophages from C57BL/6 mice via peritoneal lavage .
  • Functional Assays :
    • ELISA : Quantify TNF-α/IL-6 suppression after LPS stimulation.
    • Phagocytosis Assay : Measure FITC-dextran uptake via flow cytometry .

Q. Guidelines for Data Reproducibility

  • Documentation : Maintain lab journals with raw spectra, chromatograms, and statistical codes .
  • Open Science : Deposit datasets in repositories (e.g., Zenodo) with CC-BY licenses .

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(1S,2S,5S,6R,9R,12S,13R,17S,18R,20R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-8-ethoxy-17-hydroxy-6,13-dimethyl-7,19-dioxahexacyclo[10.9.0.02,9.05,9.013,18.018,20]henicos-15-en-14-one

InChI

InChI=1S/C30H40O7/c1-6-34-26-29-12-11-18-17(14-24-30(36-24)22(32)10-9-21(31)27(18,30)4)19(29)7-8-20(29)28(5,37-26)23-13-15(2)16(3)25(33)35-23/h9-10,17-20,22-24,26,32H,6-8,11-14H2,1-5H3/t17-,18+,19+,20-,22+,23-,24-,26?,27+,28-,29-,30-/m1/s1

InChI Key

KBKOFWYPSMINIY-MCRWPRFKSA-N

Isomeric SMILES

CCOC1[C@]23CC[C@H]4[C@H]([C@@H]2CC[C@@H]3[C@](O1)(C)[C@H]5CC(=C(C(=O)O5)C)C)C[C@@H]6[C@]7([C@@]4(C(=O)C=C[C@@H]7O)C)O6

Canonical SMILES

CCOC1C23CCC4C(C2CCC3C(O1)(C)C5CC(=C(C(=O)O5)C)C)CC6C7(C4(C(=O)C=CC7O)C)O6

Synonyms

el-(17S,20R,22R)-5 beta,6 beta:18,20-diepoxy-4 beta-hydroxy-18-ethoxy-1-oxowitha-2,24-dienolide
withaphysalin F ethyl ether
withaphysalin O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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